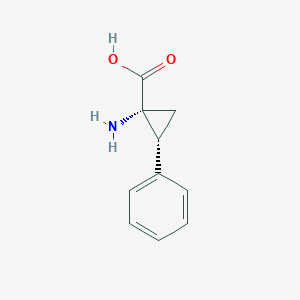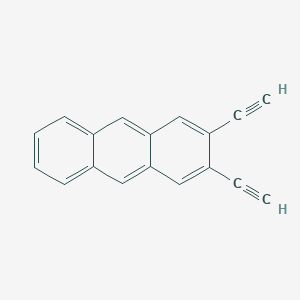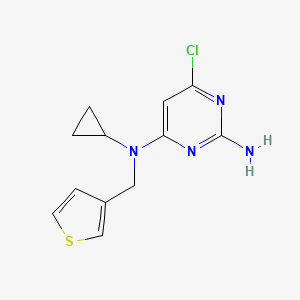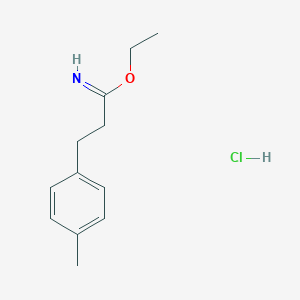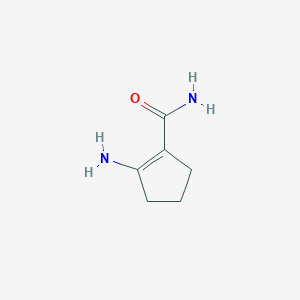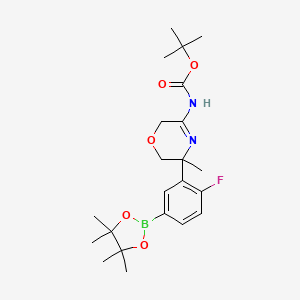
tert-Butyl (5-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-5-methyl-5,6-dihydro-2H-1,4-oxazin-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (5-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-5-methyl-5,6-dihydro-2H-1,4-oxazin-3-yl)carbamate is a complex organic compound that features a combination of functional groups, including a boronic ester, a fluoro-substituted aromatic ring, and a carbamate group
Vorbereitungsmethoden
The synthesis of tert-Butyl (5-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-5-methyl-5,6-dihydro-2H-1,4-oxazin-3-yl)carbamate typically involves multiple steps, including the formation of the boronic ester and the subsequent coupling with the oxazinyl carbamate. The reaction conditions often require the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The fluoro-substituted aromatic ring can undergo reduction reactions under specific conditions.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, where the fluoro group can be replaced by other substituents.
Coupling Reactions: The boronic ester group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (5-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-5-methyl-5,6-dihydro-2H-1,4-oxazin-3-yl)carbamate has several scientific research applications:
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It may serve as a precursor in the synthesis of drug candidates with specific biological activities.
Industry: The compound can be used in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of tert-Butyl (5-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-5-methyl-5,6-dihydro-2H-1,4-oxazin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-Butyl (5-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-5-methyl-5,6-dihydro-2H-1,4-oxazin-3-yl)carbamate include:
tert-Butyl carbamate: A simpler carbamate compound used in organic synthesis.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A boronic ester used in cross-coupling reactions.
N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: Another boronic acid derivative with similar structural features.
These compounds share some functional groups with this compound but differ in their overall structure and specific applications.
Eigenschaften
Molekularformel |
C22H32BFN2O5 |
|---|---|
Molekulargewicht |
434.3 g/mol |
IUPAC-Name |
tert-butyl N-[5-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-5-methyl-2,6-dihydro-1,4-oxazin-3-yl]carbamate |
InChI |
InChI=1S/C22H32BFN2O5/c1-19(2,3)29-18(27)25-17-12-28-13-22(8,26-17)15-11-14(9-10-16(15)24)23-30-20(4,5)21(6,7)31-23/h9-11H,12-13H2,1-8H3,(H,25,26,27) |
InChI-Schlüssel |
USLGXDGVOXOOEQ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C3(COCC(=N3)NC(=O)OC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


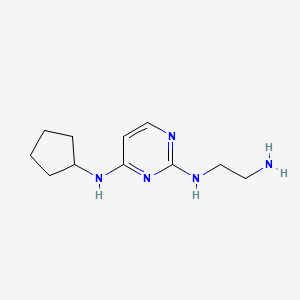

![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B13347045.png)
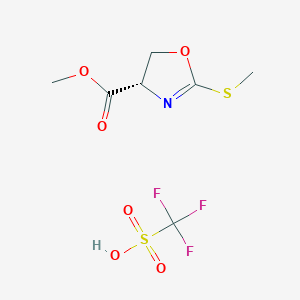
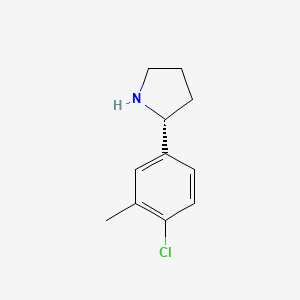
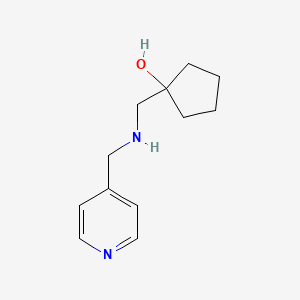

![1,2-Bis(benzo[d][1,3,2]dioxaborol-2-yloxy)benzene](/img/structure/B13347072.png)
